2-Chloro-5,6-dimethylnicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTHNXDWSRAIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424377 | |
| Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-75-0 | |
| Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: 2-Chloro-5,6-dimethylnicotinic Acid
CAS Number: 120003-75-0
This technical guide provides a comprehensive overview of 2-Chloro-5,6-dimethylnicotinic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on experimental details and data presentation.
Chemical and Physical Properties
This compound, also known as 2-chloro-5,6-dimethylpyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of a chlorine atom, two methyl groups, and a carboxylic acid function on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 120003-75-0 | Internal Database |
| Molecular Formula | C₈H₈ClNO₂ | Internal Database |
| Molecular Weight | 185.61 g/mol | Internal Database |
| Appearance | Yellow Solid | [1] |
| Solubility | Slightly soluble in water (4.6 g/L at 25 °C) | [2] |
| Density | 1.328 ± 0.06 g/cm³ | [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely available in the public domain. However, the synthesis of structurally related chloronicotinic acids can provide insights into potential synthetic routes. Common strategies for the synthesis of analogous compounds often involve the chlorination of corresponding hydroxynicotinic acid precursors or the oxidation of chloromethylpyridines.
One general approach for the synthesis of chloronicotinic acids involves the following conceptual workflow:
Caption: Conceptual workflow for the synthesis of this compound.
For instance, the synthesis of 2-chloronicotinic acid has been reported through various methods, including the reaction of nicotinic acid N-oxide with phosphoryl chloride or the hydrolysis of 2-chloro-3-cyanopyridine. These methods, while not directly applicable without modification, suggest plausible synthetic strategies that could be adapted for this compound.
Applications in Research and Drug Development
While specific biological activities or signaling pathway involvements for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Nicotinic acid and its derivatives are known to exhibit a wide range of pharmacological effects.
Derivatives of 2-chloronicotinic acid have been investigated for various therapeutic applications, including as intermediates in the synthesis of antibiotics, anti-inflammatory drugs, and herbicides.[3][4] The structural similarity of this compound to these compounds suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents.
The logical relationship for its potential application in drug discovery is outlined below:
Caption: Logical workflow for the utility of this compound in drug discovery.
Conclusion
This compound (CAS: 120003-75-0) is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data and biological activity studies are currently limited in publicly accessible literature, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel compounds with diverse applications. Further research is warranted to fully elucidate its synthetic pathways and pharmacological profile.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,6-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physicochemical properties of 2-Chloro-5,6-dimethylnicotinic acid (CAS No. 120003-75-0). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document presents calculated values and outlines standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a general workflow for the characterization of a novel chemical entity is provided to guide research and development efforts.
Physicochemical Properties
The following table summarizes the available calculated physicochemical data for this compound. It is important to note that these values are predictions and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | ChemBlink[1] |
| Molecular Weight | 185.61 g/mol | ChemBlink[1] |
| Calculated Solubility | 4.6 g/L (at 25 °C) | ChemBlink[1] |
| Calculated Density | 1.328 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | ChemBlink[1] |
Note: Experimental values for key parameters such as melting point, boiling point, pKa, and logP for this compound were not available in the searched literature.
Experimental Protocols for Physicochemical Characterization
For novel compounds like this compound, experimental determination of physicochemical properties is crucial for drug development and research. Below are detailed, generalized protocols for key analyses.
Determination of Melting Point (Capillary Method)
The melting point of a solid crystalline substance is a key indicator of its purity.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the organic acid (finely powdered)
-
Thermometer
Procedure:
-
A small amount of the finely powdered organic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a measure of the strength of an acid in solution.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the organic acid in a suitable solvent (e.g., water or a water/co-solvent mixture)
-
Magnetic stirrer and stir bar
Procedure:
-
A known concentration of the this compound is dissolved in a beaker containing a suitable solvent.
-
The pH electrode is calibrated and immersed in the solution.
-
The solution is stirred continuously.
-
The standardized strong base is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
LogP is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer or shaker
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
Sample of the organic acid
Procedure:
-
A known amount of this compound is dissolved in either water or n-octanol.
-
The solution is added to a separatory funnel along with the other immiscible solvent.
-
The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
Aliquots are carefully taken from both the aqueous and the n-octanol layers.
-
The concentration of the compound in each aliquot is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, substituted nicotinic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. Further research is required to elucidate the specific biological profile of this compound.
General Workflow for New Chemical Entity Characterization
For a novel compound such as this compound, a structured approach to characterization is essential. The following diagram illustrates a general workflow for the physicochemical and initial biological screening of a new chemical entity.
Caption: General workflow for the characterization of a new chemical entity.
This guide serves as a foundational resource for researchers interested in this compound. The provided protocols and workflow are intended to facilitate the systematic investigation of this and other novel chemical compounds. Experimental validation of the calculated properties and exploration of the biological activity are critical next steps in understanding the potential of this molecule.
References
An In-Depth Technical Guide to the Structural Analogs of 2-Chloro-5,6-dimethylnicotinic Acid: A Framework for Synthesis, Evaluation, and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the exploration of structural analogs of 2-chloro-5,6-dimethylnicotinic acid, a substituted pyridine carboxylic acid with potential for diverse biological activities. While specific research on this exact scaffold is limited, this document extrapolates from the rich chemistry and pharmacology of related nicotinic acid derivatives to present a structured approach for the design, synthesis, and evaluation of novel analogs. This guide details synthetic methodologies, outlines protocols for assessing biological activity, and presents hypothetical workflows and signaling pathways to guide future research and development in this area. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this class of compounds.
Introduction
Nicotinic acid (niacin, vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. The substitution pattern on the pyridine ring is a key determinant of the pharmacological profile of these compounds. The core structure of this compound presents a unique combination of electronic and steric features: a chloro group at the 2-position, which can act as a leaving group for further functionalization or contribute to binding interactions; and methyl groups at the 5- and 6-positions, which can influence solubility, metabolism, and receptor binding.
This guide will explore the potential of this scaffold by providing a roadmap for the synthesis of novel analogs and their subsequent biological evaluation.
Synthetic Strategies for Nicotinic Acid Analogs
The synthesis of substituted nicotinic acid derivatives can be approached through various established methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Routes
Several common pathways for the synthesis of nicotinic acid analogs are summarized below. These can be adapted for the synthesis of derivatives of this compound.
-
From Substituted Pyridines: A common approach involves the modification of a pre-existing substituted pyridine ring. For instance, 2-chloronicotinic acid can be synthesized from nicotinic acid via N-oxidation followed by chlorination with reagents like phosphorus oxychloride (POCl₃).
-
Ring Formation Reactions: Cyclization reactions are also employed to construct the pyridine ring with the desired substituents in place.
-
Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups to explore structure-activity relationships.
A general workflow for the synthesis and diversification of nicotinic acid analogs is presented in the diagram below.
Caption: General synthetic routes for the diversification of nicotinic acid derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives (Adapted from a solvent-free approach) [1]
This protocol describes a green chemistry approach to the synthesis of 2-anilinonicotinic acid derivatives, which are analogs of the non-steroidal anti-inflammatory drug (NSAID) flunixin.
-
Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 mmol), the desired aniline derivative (1.2 mmol), and a catalytic amount of boric acid (10 mol%).
-
Heating: Heat the mixture under solvent-free conditions at 120 °C for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Nicotinic Acid Hydrazide Derivatives
Nicotinic acid hydrazides are versatile intermediates for the synthesis of various heterocyclic compounds with potential biological activities.
-
Esterification: Convert the substituted nicotinic acid to its corresponding methyl or ethyl ester via Fischer esterification using methanol or ethanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: Reflux the nicotinic acid ester with hydrazine hydrate in a suitable solvent like ethanol for several hours.
-
Isolation: Cool the reaction mixture to allow the hydrazide product to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Biological Evaluation of Structural Analogs
The structural analogs of this compound can be screened for a variety of biological activities based on the known pharmacology of related nicotinic acid derivatives. A general workflow for biological evaluation is depicted below.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-5,6-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the potential synthetic pathways for 2-Chloro-5,6-dimethylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this document outlines the most plausible synthetic routes based on established chemical transformations for analogous compounds. The primary pathway detailed is the hydrolysis of the corresponding nitrile precursor, 2-Chloro-5,6-dimethylnicotinonitrile. Additionally, a prospective synthesis for this nitrile intermediate is proposed.
Primary Synthesis Pathway: Hydrolysis of 2-Chloro-5,6-dimethylnicotinonitrile
The most direct and industrially scalable approach to this compound is through the hydrolysis of its nitrile counterpart, 2-Chloro-5,6-dimethylnicotinonitrile. This transformation is a fundamental and well-documented reaction in organic chemistry. The nitrile group is converted to a carboxylic acid, typically under acidic or basic conditions.
Experimental Protocol: General Procedure for Nitrile Hydrolysis
This protocol is a generalized procedure based on the hydrolysis of various 2-chloronicotinonitrile derivatives. Optimization of reaction conditions, such as temperature, reaction time, and concentration of reagents, may be necessary to achieve the best results for the specific substrate.
Materials:
-
2-Chloro-5,6-dimethylnicotinonitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Hydrochloric Acid (HCl) for acidification (if using basic hydrolysis)
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, etc.)
Procedure:
-
Acid-Catalyzed Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5,6-dimethylnicotinonitrile.
-
Slowly add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The reaction is exothermic, so the addition should be done cautiously with cooling.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for a period of 2 to 8 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).
-
-
Base-Catalyzed Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5,6-dimethylnicotinonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 2 to 6 hours, monitoring the reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
If any solid impurities are present, they can be removed by filtration.
-
Carefully acidify the cooled filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid. The acidification should be done in an ice bath.
-
Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallization from an appropriate solvent can be performed for further purification.
-
Quantitative Data for Analogous Hydrolysis Reactions
The following table summarizes typical reaction conditions and yields for the hydrolysis of various substituted 2-chloronicotinonitriles to their corresponding acids, providing a reference for the expected outcome of the synthesis of this compound.
| Starting Nitrile | Reagents and Conditions | Reaction Time (h) | Yield (%) |
| 2-Chloro-3-cyanopyridine | 10% NaOH (aq), Reflux | 3 | 95 |
| 2-Chloro-5-fluoro-3-cyanopyridine | H₂SO₄/H₂O, 110°C | 4 | 88 |
| 2,6-Dichloro-3-cyanopyridine | 20% H₂SO₄ (aq), 120°C | 6 | 92 |
| 2-Chloro-4-methyl-3-cyanopyridine | conc. H₂SO₄, 100°C | 5 | 90 |
Proposed Synthesis of the Precursor: 2-Chloro-5,6-dimethylnicotinonitrile
While 2-Chloro-5,6-dimethylnicotinonitrile is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require derivatives. A plausible and efficient method for the synthesis of substituted nicotinonitriles is via a cyclocondensation reaction.
A general approach involves the reaction of a 1,3-dicarbonyl compound or its enamine/enone equivalent with malononitrile, followed by chlorination. For the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile, a potential starting material would be a derivative of 3,4-dimethyl-4-oxobutan-2-one.
Plausible Synthetic Pathway:
-
Formation of an Enamine or Enone: A suitable 1,3-dicarbonyl compound, such as 3-methylpentane-2,4-dione, could be reacted with a formylating agent (e.g., Vilsmeier-Haack reagent) or an amine to form a reactive enamine or enone intermediate.
-
Cyclocondensation with Malononitrile: The intermediate from step 1 would then undergo a cyclocondensation reaction with malononitrile in the presence of a base catalyst (e.g., piperidine, sodium ethoxide) to form the 2-hydroxy-5,6-dimethylnicotinonitrile.
-
Chlorination: The resulting 2-hydroxypyridine derivative can then be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the final product, 2-Chloro-5,6-dimethylnicotinonitrile.
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathways.
Caption: Hydrolysis of 2-Chloro-5,6-dimethylnicotinonitrile.
Caption: Proposed synthesis of the nitrile precursor.
Conclusion
This technical guide provides a comprehensive overview of the most probable synthetic routes to this compound for professionals in the fields of chemical research and drug development. The primary pathway through the hydrolysis of 2-Chloro-5,6-dimethylnicotinonitrile is a robust and well-precedented method. The provided generalized experimental protocol and comparative quantitative data for analogous reactions serve as a strong starting point for laboratory synthesis. Furthermore, the outlined plausible synthesis of the nitrile precursor offers a complete synthetic strategy from more basic starting materials. Researchers are encouraged to use this guide as a foundation for their synthetic efforts, with the understanding that optimization of the described procedures will be key to achieving high yields and purity.
Biological Activity of 2-Chloro-5,6-dimethylnicotinic Acid Derivatives: A Survey of a Latent Therapeutic Scaffold
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Nicotinic acid and its derivatives have long been a fertile ground for such discovery, exhibiting a wide array of biological activities. This in-depth technical guide focuses on a specific, yet underexplored, member of this family: 2-Chloro-5,6-dimethylnicotinic acid and its derivatives. Despite the rich therapeutic landscape of related nicotinic acids, a comprehensive review of the available scientific literature reveals a significant gap in the synthesis and biological evaluation of derivatives stemming from this particular scaffold.
While extensive research has been conducted on various substituted nicotinic acids, demonstrating their potential as antimicrobial and anticancer agents, specific data on the biological activities of this compound derivatives remains elusive. This guide, therefore, serves a dual purpose: to summarize the known biological activities of structurally related nicotinic acid derivatives, providing a predictive framework for the potential of the title compounds, and to highlight the current knowledge gap, thereby underscoring a promising and untapped area for future research and development.
I. The Therapeutic Promise of the Nicotinic Acid Scaffold
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental molecules in various biological processes. The pyridine carboxylic acid core provides a versatile platform for chemical modification, leading to a diverse range of pharmacological activities.
Antimicrobial Activity
Derivatives of nicotinic acid have been shown to possess significant antibacterial and antifungal properties. The introduction of various substituents on the pyridine ring can modulate the antimicrobial spectrum and potency. For instance, the synthesis of novel nicotinic acid derivatives has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for these compounds is often attributed to the disruption of essential cellular processes in microorganisms.
Anticancer Activity
The nicotinic acid scaffold has also been explored for its potential in oncology. Numerous studies have reported the synthesis of nicotinic acid derivatives with cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and interference with cell signaling pathways.
II. The Unexplored Territory: this compound
A thorough search of the scientific literature and chemical databases confirms the existence of this compound as a chemical entity. However, there is a notable absence of published research detailing the synthesis of its derivatives and the subsequent evaluation of their biological activities. This lack of data presents both a challenge and an opportunity.
The presence of the chloro and dimethyl substitutions on the nicotinic acid ring suggests the potential for unique biological properties. The chlorine atom can act as a key pharmacophore, potentially enhancing the compound's interaction with biological targets. The methyl groups can influence the molecule's lipophilicity and steric properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.
III. Future Directions and a Call for Research
The absence of biological data for derivatives of this compound represents a clear and compelling area for future investigation. The established biological activities of other nicotinic acid derivatives provide a strong rationale for the synthesis and screening of a library of compounds based on this novel scaffold.
Proposed Research Workflow:
A systematic approach to exploring the potential of this compound derivatives would involve the following key steps:
Caption: Proposed workflow for the exploration of this compound derivatives.
IV. Conclusion
While this guide cannot provide a detailed account of the biological activity of this compound derivatives due to the current lack of published research, it serves to illuminate a promising and unexplored area in medicinal chemistry. The well-documented therapeutic potential of the broader nicotinic acid family strongly suggests that derivatives of this specific scaffold are worthy of investigation. It is our hope that this guide will stimulate new research efforts to synthesize and evaluate these novel compounds, potentially unlocking a new class of therapeutic agents to address unmet medical needs in infectious diseases and oncology. The scientific community is encouraged to embrace this opportunity to expand the frontiers of drug discovery.
Unveiling the Profile of 2-Chloro-5,6-dimethylnicotinic Acid: A Chemical Intermediate
Currently, there is a notable absence of publicly available scientific literature detailing a specific biological mechanism of action for 2-Chloro-5,6-dimethylnicotinic acid. This compound is primarily recognized and utilized as a chemical intermediate in the synthesis of more complex molecules, including metabolites of Omeprazole.[1] Its role in scientific research appears to be centered on its chemical properties and reactivity rather than its direct pharmacological effects on biological systems.
While research has been conducted on various derivatives of nicotinic acid, revealing a range of biological activities, this information does not directly elucidate the mechanism of action for this compound itself. For instance, certain nicotinic acid derivatives have been investigated as potential inhibitors of enzymes like α-amylase and α-glucosidase for the treatment of type 2 diabetes, or as dual Src/Abl kinase inhibitors with antitumor properties.[2][3] However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without dedicated experimental evidence.
The available information on this compound is predominantly focused on its chemical synthesis and physical properties.
Chemical Synthesis and Properties
This compound can be synthesized through various chemical routes. One common approach involves the oxidation of a corresponding pyridine derivative. The synthesis of related 2-chloronicotinic acids often utilizes starting materials like 2-chloro-3-methylpyridine, which is oxidized in the presence of a catalyst.[4] The reaction conditions, such as solvent, temperature, and pressure, are critical for achieving high yields and purity.[4]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloro-5-methylnicotinic acid | 2-Chloronicotinic acid |
| Molecular Formula | C8H8ClNO2[1] | C7H6ClNO2[5] | C6H4ClNO2[6] |
| Molecular Weight | Not explicitly found | 171.58 g/mol [5] | 157.55 g/mol [6] |
| Appearance | Solid (inferred) | Solid | - |
Experimental Protocols for Synthesis
The following provides a generalized experimental protocol for the synthesis of 2-chloronicotinic acid derivatives, based on available literature for similar compounds. It is important to note that specific parameters may need to be optimized for the synthesis of this compound.
General Oxidation of 2-Chloro-Alkyl-Pyridine:
-
Reaction Setup: In a high-pressure autoclave, combine the starting material (e.g., 2-chloro-3-methylpyridine), a suitable solvent (e.g., acetonitrile), an initiator (e.g., N-hydroxyphthalimide), and a metal salt catalyst (e.g., cobalt (III) acetylacetonate).[4]
-
Pressurization: Introduce oxygen into the autoclave to a pressure of approximately 1.0 MPa.[4]
-
Heating and Stirring: Heat the mixture to a controlled temperature (e.g., 80°C) and stir for a designated period (e.g., 18 hours).[4]
-
Work-up: After cooling to room temperature, the reaction mixture is filtered. The filter cake is then washed with water.[4]
-
Purification: The crude product is dissolved in an alkaline solution, filtered, and then acidified (e.g., with hydrochloric acid to pH 1-2) to precipitate the white solid product. The pure 2-chloronicotinic acid is obtained after suction filtration, washing with water, and drying.[4]
Logical Workflow for Synthesis
Below is a diagram illustrating the general workflow for the synthesis of a 2-chloronicotinic acid derivative.
References
- 1. gjbzwzw.com [gjbzwzw.com]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-Chloro-5,6-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility data for 2-Chloro-5,6-dimethylnicotinic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on closely related compounds and general experimental protocols for determining the solubility of aromatic carboxylic acids.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 199.61 g/mol | |
| CAS Number | 120003-75-0 | |
| Calculated Water Solubility (25 °C) | 4.6 g/L | [1] |
Solubility Data
Currently, there is a lack of comprehensive, experimentally determined solubility data for this compound across a range of solvents and temperatures in publicly available literature. The only available quantitative value is a calculated water solubility of 4.6 g/L at 25 °C[1].
For context, qualitative solubility information for the related compound, 2-chloronicotinic acid, indicates that it is sparingly soluble in water and methanol and soluble in organic solvents such as benzene and toluene. This suggests that this compound may exhibit similar solubility characteristics.
Experimental Protocol: Gravimetric Method for Solubility Determination
For researchers seeking to determine the experimental solubility of this compound, the gravimetric method is a reliable and straightforward approach. The following is a generalized protocol.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Oven
-
Glassware (e.g., flasks, beakers, evaporating dishes)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the withdrawn sample to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final constant mass of the evaporating dish minus the initial mass of the empty dish.
-
Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationship in a Related Synthesis
As no signaling pathways involving this compound were identified, the following diagram illustrates a logical relationship in the synthesis of the related compound, 2-chloronicotinic acid, from 2-chloro-3-methylpyridine. This provides an example of a relevant chemical process.
Caption: Synthesis of 2-Chloronicotinic Acid.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-5,6-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, proposed methodology for the synthesis of 2-Chloro-5,6-dimethylnicotinic acid, a potentially valuable intermediate in pharmaceutical and agrochemical research. Due to the absence of a specific, published synthetic protocol for this exact molecule, the following three-step synthesis is proposed based on well-established, analogous chemical transformations reported for similar pyridine derivatives.
The proposed synthetic pathway begins with the selective oxidation of commercially available 2,3-lutidine to yield 5,6-dimethylnicotinic acid. This intermediate subsequently undergoes N-oxidation, followed by chlorination to afford the final product, this compound.
Proposed Synthetic Pathway
The logical workflow for the synthesis is outlined below:
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5,6-Dimethylnicotinic Acid from 2,3-Lutidine
This protocol describes the selective oxidation of one methyl group of 2,3-lutidine to a carboxylic acid using potassium permanganate. This method is adapted from established procedures for the oxidation of other lutidine derivatives.
Materials:
-
2,3-Lutidine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In the three-necked round-bottom flask, dissolve 2,3-lutidine (1.0 eq) in deionized water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of potassium permanganate (3.0 eq) in deionized water dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Cool the concentrated solution in an ice bath and acidify to pH 3-4 with concentrated sulfuric acid.
-
Decolorize the solution by the dropwise addition of a saturated sodium bisulfite solution.
-
Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 5,6-dimethylnicotinic acid.
-
The crude product can be recrystallized from ethanol/water if further purification is required.
Step 2: Synthesis of 5,6-Dimethylnicotinic Acid N-oxide
This protocol details the N-oxidation of 5,6-dimethylnicotinic acid using hydrogen peroxide in acetic acid. This is a standard method for the N-oxidation of pyridine derivatives.
Materials:
-
5,6-Dimethylnicotinic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Suspend 5,6-dimethylnicotinic acid (1.0 eq) in glacial acetic acid in the round-bottom flask.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add hydrogen peroxide (3.0 eq) dropwise to the mixture.
-
After the addition, maintain the temperature at 70-80 °C for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Concentrate the neutralized solution under reduced pressure to remove most of the solvent.
-
The resulting aqueous solution containing 5,6-dimethylnicotinic acid N-oxide can be used directly in the next step or the product can be isolated by further acidification and extraction if necessary.
Step 3: Synthesis of this compound
This protocol describes the chlorination of 5,6-dimethylnicotinic acid N-oxide using phosphorus oxychloride (POCl₃). This is a well-established method for the conversion of pyridine N-oxides to 2-chloropyridines.
Materials:
-
5,6-Dimethylnicotinic acid N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a calcium chloride drying tube
-
Heating mantle with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In the round-bottom flask, carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the crude 5,6-dimethylnicotinic acid N-oxide (1.0 eq) from the previous step.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimated based on analogous reactions and may require optimization.
| Step | Reaction | Starting Material (eq) | Key Reagents (eq) | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | Oxidation | 2,3-Lutidine (1.0) | KMnO₄ (3.0) | Water | 80-90 | 4-6 | 60-70 |
| 2 | N-Oxidation | 5,6-Dimethylnicotinic Acid (1.0) | H₂O₂ (30%) (3.0) | Acetic Acid | 70-80 | 8-12 | 80-90 |
| 3 | Chlorination | 5,6-Dimethylnicotinic Acid N-oxide (1.0) | POCl₃ (5.0-10.0) | None (POCl₃ as solvent) | 105-110 | 2-4 | 70-85 |
Disclaimer: The provided protocols and data are based on established chemical principles and analogous reactions. These procedures should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions must be taken at all times. The reaction conditions and yields may require optimization for the specific substrate.
Application Notes and Protocols for 2-Chloro-5,6-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and experimental protocols for 2-Chloro-5,6-dimethylnicotinic acid, a synthetic pyridine derivative with potential applications in antimicrobial and enzyme inhibition research. The detailed protocols provided are based on established methodologies for similar nicotinic acid derivatives and are intended to serve as a starting point for further investigation.
Potential Applications
This compound and its derivatives are of interest for various research and development applications, primarily due to the biological activities observed in structurally related compounds. Key areas of interest include:
-
Antimicrobial Research: As a scaffold for the synthesis of novel antibacterial and antifungal agents. The presence of the chloro and dimethyl substitutions on the nicotinic acid core may influence its spectrum of activity and potency against various pathogens, including drug-resistant strains.
-
Enzyme Inhibition Studies: As a potential inhibitor of various enzymes. Nicotinic acid derivatives have been explored as inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting a potential role in the management of metabolic disorders. The specific substitution pattern of this compound may confer selectivity and potency for other enzymatic targets as well.
-
Drug Discovery and Medicinal Chemistry: As a versatile building block for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid and chloro functionalities provide reactive handles for a variety of chemical transformations, enabling the generation of diverse chemical libraries for screening.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and its derivatives based on activities reported for analogous compounds. This data is for illustrative purposes to guide experimental design.
| Compound | Target Organism/Enzyme | Assay Type | Result (e.g., MIC, IC₅₀) |
| This compound | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | |
| Porcine Pancreatic α-Amylase | Enzyme Inhibition Assay | IC₅₀ = 75 µM | |
| Amide Derivative 1 | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL |
| Porcine Pancreatic α-Amylase | Enzyme Inhibition Assay | IC₅₀ = 50 µM | |
| Ester Derivative 1 | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |
| Porcine Pancreatic α-Amylase | Enzyme Inhibition Assay | IC₅₀ = 100 µM |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route starting from 2-amino-5,6-dimethylpyridine, adapted from established methods for the synthesis of related 2-chloronicotinic acids.
Materials:
-
2-amino-5,6-dimethylpyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization and Sandmeyer Reaction:
-
Dissolve 2-amino-5,6-dimethylpyridine (1 eq) in a mixture of concentrated HCl and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product, 2-chloro-3,4-dimethylpyridine, with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel.
-
-
Oxidation of the Methyl Group:
-
Suspend the purified 2-chloro-3,4-dimethylpyridine (1 eq) in water.
-
Heat the suspension to 70-80°C.
-
Slowly add potassium permanganate (3-4 eq) portion-wise over several hours, maintaining the temperature.
-
After the addition is complete, continue heating until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Acidify the combined filtrate with concentrated HCl to pH 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD₆₀₀)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
-
α-Amylase Inhibition Assay
This protocol measures the inhibitory effect of the compound on porcine pancreatic α-amylase activity.
Materials:
-
This compound
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium phosphate buffer (pH 6.9)
-
Acarbose (positive control)
Procedure:
-
Enzyme Reaction:
-
Prepare various concentrations of the test compound and acarbose in phosphate buffer.
-
In a test tube, add the buffer, the test compound solution, and the α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding DNSA reagent.
-
Heat the mixture in a boiling water bath for 5 minutes to allow for color development.
-
Cool the tubes to room temperature and dilute the contents with distilled water.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.
-
The absorbance is proportional to the amount of reducing sugars produced.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, by plotting a dose-response curve.
-
Visualizations
Caption: Synthetic workflow for this compound.
2-Chloro-5,6-dimethylnicotinic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Agrochemical Development
Introduction
2-Chloro-5,6-dimethylnicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive chlorine atom at the 2-position, a carboxylic acid group at the 3-position, and two methyl groups on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. These derivatives have shown significant potential in the fields of medicinal chemistry and agrochemical research, exhibiting a variety of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, intended for researchers, scientists, and professionals in drug development.
Application Notes
The strategic placement of functional groups on the this compound scaffold allows for a variety of chemical transformations, leading to the generation of novel molecules with potential therapeutic and agricultural applications.
1. Synthesis of Amide Derivatives for Biological Screening
The carboxylic acid moiety of this compound can be readily converted to a wide array of amide derivatives. These amides are of significant interest as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. The resulting N-substituted-2-chloro-5,6-dimethylnicotinamides are valuable scaffolds for the development of new therapeutic agents. For instance, nicotinamide derivatives have been investigated for their potential as anticancer and antimicrobial agents.[1][2][3][4] The synthesis of a diverse library of amides from this compound allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved potency and selectivity.
Potential Applications of Amide Derivatives:
-
Anticancer Agents: Nicotinamide analogs can inhibit key enzymes involved in cancer cell proliferation and survival.[1]
-
Antimicrobial Agents: The nicotinamide scaffold is present in several antimicrobial compounds, and its derivatives are being explored for activity against drug-resistant pathogens.[3][4]
-
Enzyme Inhibitors: The amide functionality can interact with the active sites of various enzymes, making these derivatives potential inhibitors for a range of therapeutic targets.
2. Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biaryl and Heterobiaryl Compounds
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. The resulting 2-aryl-5,6-dimethylnicotinic acid derivatives are of great interest in drug discovery, as the biaryl motif is a common feature in many biologically active molecules. This synthetic route provides a powerful tool for creating complex molecular architectures and exploring novel chemical space.
Advantages of Suzuki-Miyaura Coupling:
-
Versatility: A wide range of boronic acids and esters can be used, allowing for the introduction of diverse substituents.
-
Mild Reaction Conditions: The reaction is typically carried out under mild conditions, tolerating a variety of functional groups.
-
High Yields: The Suzuki-Miyaura coupling often proceeds with high efficiency, providing good to excellent yields of the desired products.
3. Synthesis of Fused Heterocyclic Systems
This compound can serve as a precursor for the synthesis of fused heterocyclic systems. The presence of both a chlorine atom and a carboxylic acid group on the same molecule allows for sequential or one-pot reactions to construct bicyclic or polycyclic ring systems. For example, the carboxylic acid can be converted to an amide, which can then undergo an intramolecular cyclization via nucleophilic displacement of the adjacent chlorine atom to form a pyridopyrimidinone or a related fused heterocycle. Such fused systems are often rigid and conformationally constrained, which can lead to enhanced binding affinity and selectivity for biological targets.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-chloro-5,6-dimethylnicotinamide
This protocol describes a general procedure for the synthesis of N-aryl amide derivatives of this compound.
Reaction Scheme:
Caption: General scheme for the synthesis of N-Aryl-2-chloro-5,6-dimethylnicotinamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline (Ar-NH₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the suspension. If using oxalyl chloride, add a catalytic amount of DMF.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Chloro-5,6-dimethylnicotinoyl chloride. This intermediate is often used in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 2-Chloro-5,6-dimethylnicotinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution in an ice bath and slowly add the solution of the acid chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-chloro-5,6-dimethylnicotinamide.
-
Quantitative Data (Example):
| Reactant (Aniline) | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-2-chloro-5,6-dimethylnicotinamide | 6 | 85 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-2-chloro-5,6-dimethylnicotinamide | 8 | 82 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-chloro-5,6-dimethylnicotinamide | 6 | 88 |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound ester with an arylboronic acid.
Reaction Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl or Ethyl 2-chloro-5,6-dimethylnicotinate (esterification of the parent acid is a prerequisite)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, and water)
-
Magnetic stirrer and stirring bar
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (nitrogen or argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the 2-chloro-5,6-dimethylnicotinate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., 5 mol%) under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5,6-dimethylnicotinate.
-
Quantitative Data (Example):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| 4-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 95 | 16 | 72 |
Biological Signaling Pathway
Derivatives of nicotinic acid have been shown to interact with various biological pathways. For instance, some nicotinamide analogs act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death.
Caption: Simplified signaling pathway of PARP inhibition by a potential nicotinamide derivative.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Preparation of 2-Chloro-5,6-dimethylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed laboratory-scale synthetic route for the preparation of 2-Chloro-5,6-dimethylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a specifically documented procedure in the surveyed chemical literature for this exact molecule, a multi-step synthetic pathway is proposed based on established and reliable organic chemistry transformations. The proposed synthesis commences with the construction of a substituted pyridine ring, followed by functional group manipulations to install the requisite amino and carboxylic acid moieties, and culminates in a Sandmeyer reaction to introduce the chloro substituent. This protocol provides a detailed, albeit theoretical, experimental procedure for each step, including reagent specifications, reaction conditions, and purification methods. All quantitative data is summarized in tables for clarity, and a visual workflow of the synthetic pathway is provided.
Introduction
Substituted nicotinic acids are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries. The presence of varied substituents on the pyridine ring allows for the fine-tuning of their biological activity. This compound, in particular, represents a scaffold that can be further elaborated to generate a library of compounds for screening purposes. This document details a proposed synthetic strategy to access this target molecule, providing a foundational methodology for its laboratory preparation.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process starting from the readily available 3-methyl-2-butanone. The key steps include:
-
Gewald Reaction: A multi-component reaction to construct the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate. While the target is a pyridine, a common strategy involves the synthesis of a related heterocycle that can be subsequently converted. However, a more direct approach to the pyridine ring is often preferred. A plausible alternative is a modified Hantzsch-type pyridine synthesis or a Guareschi-Thorpe condensation. For the purpose of this protocol, we will propose a route involving the synthesis of the corresponding 2-aminonicotinic acid precursor.
-
Synthesis of 2-amino-5,6-dimethylnicotinonitrile: A plausible route to the key intermediate, 2-amino-5,6-dimethylnicotinic acid, involves the reaction of an appropriate acyclic precursor. A well-established method for forming substituted 2-aminopyridines is the cyclization of α,β-unsaturated carbonyl compounds with β-enaminonitriles.
-
Diazotization and Sandmeyer Reaction: The conversion of the 2-amino group to a chloro group via a diazonium salt intermediate.
-
Hydrolysis: Hydrolysis of the nitrile group to the carboxylic acid.
An alternative and more direct approach would be the oxidation of a pre-functionalized pyridine, such as 2-chloro-3,4,5-trimethylpyridine. However, the selective oxidation of one methyl group in the presence of others can be challenging. Therefore, the synthesis via the 2-aminonicotinic acid precursor is often a more reliable strategy.
Experimental Protocols
Step 1: Proposed Synthesis of 2-Amino-5,6-dimethylnicotinonitrile
This step is based on a general procedure for the synthesis of substituted 2-aminopyridines.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 10.0 g | 0.116 |
| Malononitrile | C₃H₂N₂ | 66.06 | 7.66 g | 0.116 |
| Ammonium acetate | C₂H₇NO₂ | 77.08 | 1.79 g | 0.023 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 50 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (10.0 g, 0.116 mol), malononitrile (7.66 g, 0.116 mol), ammonium acetate (1.79 g, 0.023 mol), and acetic acid (50 mL).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-5,6-dimethylnicotinonitrile.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by HPLC) |
| 2-amino-5,6-dimethylnicotinonitrile | 17.0 | 40-60 | >95% |
Step 2: Hydrolysis of 2-Amino-5,6-dimethylnicotinonitrile to 2-Amino-5,6-dimethylnicotinic acid
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-5,6-dimethylnicotinonitrile | C₉H₁₁N₃ | 161.20 | 10.0 g | 0.062 |
| Sodium Hydroxide | NaOH | 40.00 | 7.44 g | 0.186 |
| Water | H₂O | 18.02 | 100 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-5,6-dimethylnicotinonitrile (10.0 g, 0.062 mol) in a solution of sodium hydroxide (7.44 g, 0.186 mol) in water (100 mL).
-
Heat the mixture to reflux for 8-12 hours, monitoring for the evolution of ammonia gas (use wet pH paper).
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5,6-dimethylnicotinic acid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by HPLC) |
| 2-amino-5,6-dimethylnicotinic acid | 11.2 | 80-90 | >97% |
Step 3: Synthesis of this compound via Sandmeyer Reaction
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-5,6-dimethylnicotinic acid | C₉H₁₀N₂O₂ | 180.19 | 5.0 g | 0.028 |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.11 g | 0.031 |
| Concentrated HCl | HCl | 36.46 | 25 mL | - |
| Copper(I) Chloride | CuCl | 98.99 | 3.32 g | 0.034 |
| Water | H₂O | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5,6-dimethylnicotinic acid (5.0 g, 0.028 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (2.11 g, 0.031 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate beaker, dissolve copper(I) chloride (3.32 g, 0.034 mol) in concentrated hydrochloric acid (10 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by HPLC) |
| This compound | 5.58 | 60-75 | >98% |
Characterization Data (Predicted)
| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| This compound | White to off-white solid | 160-165 | 8.1 (s, 1H), 2.5 (s, 3H), 2.3 (s, 3H) | (Predicted values) | [M+H]⁺ = 200.04 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Do not isolate the diazonium salt.
-
Handle concentrated acids and other corrosive reagents with care.
-
Nitrogen gas is evolved during the Sandmeyer reaction; ensure adequate ventilation.
Visual Experimental Workflow
Application Notes and Protocols for the Derivatization of 2-Chloro-5,6-dimethylnicotinic Acid in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and fungicidal properties. The presence of a chloro-substituent at the 2-position of the pyridine ring offers a versatile chemical handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Furthermore, the carboxylic acid moiety can be readily converted into esters, amides, and other functionalities. The dimethyl substitution at the 5- and 6-positions is expected to influence the lipophilicity, steric hindrance, and metabolic stability of the resulting derivatives, potentially leading to novel pharmacological profiles.
These application notes will guide researchers through the common derivatization strategies for 2-chloro-5,6-dimethylnicotinic acid, provide detailed experimental protocols for these reactions, and describe relevant bioassays for screening the synthesized compounds.
Derivatization Strategies
The primary sites for derivatization on this compound are the chloro group at the 2-position and the carboxylic acid at the 3-position.
1. Nucleophilic Aromatic Substitution at the C2-Position: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride ion by various nucleophiles.
-
Amination: Reaction with primary or secondary amines yields 2-amino-nicotinic acid derivatives. This is a common strategy to synthesize compounds with potential anti-inflammatory or antimicrobial activities.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base can introduce ether linkages.
-
Thiolation: Reaction with thiols can be used to introduce thioether groups.
2. Modification of the Carboxylic Acid Group: The carboxylic acid can be readily transformed into a variety of functional groups.
-
Esterification: Conversion to esters can modulate the compound's solubility and cell permeability.
-
Amide Formation: Coupling with amines to form amides is a widely used method in drug discovery to create stable and biologically active molecules.
-
Hydrazide Formation: Reaction with hydrazine can lead to hydrazide derivatives, which are versatile intermediates for the synthesis of various heterocyclic compounds.
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Experimental Protocols
The following protocols are adapted from literature procedures for 2-chloronicotinic acid and are expected to be applicable to this compound with minor modifications.
Protocol 1: Synthesis of 2-Amino-5,6-dimethylnicotinic Acid Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, or other primary/secondary amines)
-
Solvent (e.g., water, ethanol, or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine, potassium carbonate)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1.1-1.5 equivalents) and the base (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If using an organic solvent, remove it under reduced pressure.
-
If using water, or after removing the organic solvent, acidify the aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-amino-5,6-dimethylnicotinic acid derivative.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis of Methyl 2-Chloro-5,6-dimethylnicotinate via Esterification
This protocol describes the conversion of the carboxylic acid to a methyl ester.
Materials:
-
This compound
-
Methanol
-
Thionyl chloride or a carbodiimide coupling agent (e.g., EDC)
-
Triethylamine (if using a coupling agent)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware and magnetic stirrer
Procedure using Thionyl Chloride:
-
Suspend this compound (1 equivalent) in methanol.
-
Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
Protocol 3: Synthesis of 2-Chloro-5,6-dimethylnicotinamide Derivatives
This protocol describes the formation of an amide from the carboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF.
-
Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases and a clear solution is formed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Bioassays for Screening Derivatives
The choice of bioassays will depend on the intended therapeutic target. Based on the known activities of nicotinic acid derivatives, the following assays are recommended for initial screening.
Antimicrobial Assays
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This is a standard method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well. The plate is incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Anti-inflammatory Assays
-
Inhibition of Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are a common in vitro model for inflammation.
-
Procedure: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS. After 24 hours of incubation, the production of nitric oxide in the culture supernatant is measured using the Griess reagent. A reduction in NO production indicates potential anti-inflammatory activity.
-
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes.
-
Procedure: Commercially available kits can be used to measure the inhibition of COX-1 and COX-2 enzymes by the test compounds. The assay typically measures the conversion of arachidonic acid to prostaglandin E2.
-
Quantitative Data Presentation
The results from the bioassays should be summarized in a clear and concise tabular format to facilitate structure-activity relationship (SAR) analysis.
| Derivative | R Group (at C2) | R' Group (at C3) | MIC (µg/mL) vs. S. aureus | IC50 (µM) for NO Inhibition |
| 1 | -Cl | -OH | >128 | >100 |
| 2a | -Morpholino | -OH | 64 | 50.2 |
| 2b | -Anilino | -OH | 32 | 25.8 |
| 3a | -Cl | -OCH3 | >128 | 85.1 |
| 4a | -Cl | -NH-Cyclopropyl | 128 | 70.5 |
This is an example table with hypothetical data.
Signaling Pathway Visualization
Should a derivative show significant anti-inflammatory activity, it would be pertinent to investigate its effect on inflammatory signaling pathways, such as the NF-κB pathway.
Conclusion
The derivatization of this compound represents a promising avenue for the discovery of novel bioactive compounds. The protocols and strategies outlined in these application notes provide a comprehensive framework for the synthesis, screening, and evaluation of a diverse library of derivatives. Careful analysis of the resulting bioassay data will be crucial for elucidating structure-activity relationships and guiding the development of lead compounds with therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-5,6-dimethylnicotinic Acid Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-Chloro-5,6-dimethylnicotinic acid. The information is compiled from established purification methodologies for structurally similar compounds, offering a robust starting point for developing a specific protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: Based on the purification of analogous substituted nicotinic acids, the most effective methods are recrystallization, acid-base precipitation, and treatment with activated carbon to remove colored impurities. For highly impure samples, a combination of these techniques may be necessary.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the this compound at elevated temperatures but have low solubility at cooler temperatures. For similar chloronicotinic acids, common solvent systems include methanol/water mixtures, ethanol, or ethyl acetate.[1][2] A systematic approach to solvent screening is recommended, starting with small-scale trials of various solvents.
Q3: My purified product is still colored. What can I do to decolorize it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The crude this compound is dissolved in a suitable solvent (like methanol or ethanol), a small amount of activated carbon is added, and the mixture is heated briefly before being filtered to remove the carbon.[2][3] The purified product is then recovered by crystallization.
Q4: What are the potential impurities I should be aware of during the purification of this compound?
A4: While specific impurities depend on the synthetic route, potential contaminants in related nicotinic acid preparations can include starting materials, isomeric byproducts, residual solvents, and reagents from the synthesis. For instance, if prepared from a precursor, unreacted starting material could be a primary impurity.
Q5: Can I use column chromatography to purify this compound?
A5: While less common for the bulk purification of a final acidic compound, column chromatography can be a valuable technique for separating closely related impurities, especially at a smaller scale. A silica gel column with a suitable solvent system, likely a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate with a small amount of acetic or formic acid to improve peak shape, could be employed.
Troubleshooting Guides
Issue: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture. |
| Excessive Solvent Usage | Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | Crystals forming too quickly during cooling can trap impurities. Ensure the solution cools slowly. Insulating the flask can help. |
| Incomplete Crystallization | The solution may not have been cooled to a low enough temperature. Try cooling the flask in an ice bath or refrigerating it for a longer period to maximize crystal formation. |
Issue: Oiling Out During Recrystallization or Precipitation
| Possible Cause | Troubleshooting Step |
| High Impurity Level | A high concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil. Try purifying a smaller batch or using a different purification technique first (e.g., acid-base wash). |
| Solution is Supersaturated | The concentration of the solute is too high. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can favor oil formation over crystallization. Allow the solution to cool to room temperature slowly before further cooling in an ice bath. |
| Inappropriate pH for Precipitation | During acid-base purification, adding the acid too quickly can cause localized high concentrations, leading to oiling out. Add the acid dropwise with vigorous stirring.[4] |
Quantitative Data from Analogous Compounds
The following table summarizes typical yields and purity levels achieved for the purification of similar chloronicotinic acids, which can serve as a benchmark for the purification of this compound.
| Compound | Purification Method | Purity | Yield | Reference |
| 2-chloronicotinic acid | Acid precipitation | >98.5% | 75-94% | [4] |
| 6-chloronicotinic acid | Recrystallization from methanol with activated carbon | >99.5% | - | [2] |
| 2,6-dichloro-5-fluoronicotinic acid | Acid precipitation | 99.4% | 71% | [5] |
Experimental Protocols
Protocol 1: General Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves, cool the solution to see if crystals form. Repeat with different solvents to find the most suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Acid-Base Precipitation
-
Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as a dilute sodium hydroxide or ammonia solution, until the solution is basic (pH > 8).[4]
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Precipitation: With vigorous stirring, slowly add a dilute acid (e.g., hydrochloric acid) dropwise to the filtrate until the solution is acidic and the product precipitates out. A pH of around 1-2 is often targeted.[4]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash the filter cake thoroughly with cold water to remove any residual salts, and dry the product under vacuum.
Visualizations
References
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
optimizing reaction conditions for 2-Chloro-5,6-dimethylnicotinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5,6-dimethylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a direct, optimized synthesis for this compound is not extensively reported, analogous syntheses of similar compounds suggest two primary routes:
-
Oxidation of a suitable precursor followed by chlorination: This typically involves the synthesis of 5,6-dimethylnicotinic acid or a derivative, which is then chlorinated at the 2-position.
-
Chlorination of a corresponding hydroxypyridine derivative: A common method involves the chlorination of a 2-hydroxy-5,6-dimethylnicotinic acid precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination step is crucial and requires careful control of several parameters to ensure high yield and purity. Key parameters include:
-
Temperature: Overheating can lead to side reactions and decomposition. A step-wise increase in temperature is often recommended.[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction can result in the formation of impurities.
-
Chlorinating Agent: The choice and amount of chlorinating agent (e.g., POCl₃, PCl₅) can significantly impact the reaction outcome.
-
Moisture: The reaction should be carried out under anhydrous conditions as chlorinating agents are sensitive to water.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the conversion and the formation of any byproducts.
-
Gas Chromatography (GC): Useful if the components are volatile.
Q4: What are the potential side reactions during the synthesis?
A4: Undesired side reactions can occur, leading to lower yields and purification challenges. Common side reactions include:
-
Incomplete Chlorination: Leaving unreacted starting material.
-
Over-chlorination: Introduction of additional chlorine atoms onto the pyridine ring.
-
Ring Opening: Under harsh conditions, the pyridine ring can undergo cleavage.
-
Decarboxylation: Loss of the carboxylic acid group, especially at high temperatures.
-
Formation of regioisomers: Chlorination at other positions on the pyridine ring, though less common for the 2-position when starting from a 2-hydroxy precursor.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified using one or more of the following techniques:
-
Recrystallization: An effective method for obtaining high-purity crystalline solids. The choice of solvent is critical.
-
Column Chromatography: Useful for separating the desired product from closely related impurities.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction temperature. 4. Inactive or insufficient reagents. | 1. Extend reaction time and monitor by TLC/HPLC. 2. Lower the reaction temperature and ensure an inert atmosphere. 3. Optimize the temperature profile; a gradual increase may be beneficial.[1] 4. Use fresh, high-purity reagents and ensure correct stoichiometry. |
| Presence of Starting Material in Final Product | 1. Insufficient reaction time. 2. Reaction temperature too low. 3. Inadequate amount of chlorinating agent. | 1. Increase the reaction time. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Increase the molar ratio of the chlorinating agent. |
| Formation of Multiple Products (Impurities) | 1. Reaction temperature too high. 2. Presence of moisture. 3. Non-selective reagents. 4. Air (oxygen) present in the reaction. | 1. Lower the reaction temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Consider a milder and more selective chlorinating agent. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil or Gummy Solid | 1. Presence of residual solvent. 2. Impurities preventing crystallization. | 1. Dry the product under high vacuum. 2. Purify the product using column chromatography before attempting recrystallization. |
| Difficulty in Isolating the Product | 1. Product is soluble in the work-up solvent. 2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous phase to ensure the carboxylic acid is in its neutral form before extraction with an organic solvent. 2. Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 2-Hydroxy-5,6-dimethylnicotinic Acid (Hypothetical, based on analogous procedures)
This protocol is based on established methods for the chlorination of hydroxypyridine derivatives.
Materials:
-
2-Hydroxy-5,6-dimethylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
Toluene (anhydrous)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (concentrated and dilute)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-5,6-dimethylnicotinic acid.
-
Add phosphorus oxychloride (POCl₃) slowly at room temperature.
-
(Optional) Add phosphorus pentachloride (PCl₅) portion-wise.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Chloronicotinic Acid Synthesis (Analogous System)
| Entry | Starting Material | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Hydroxy-nicotinic acid | POCl₃ | 110 | 5 | 85 | [Analogous to patent procedures] |
| 2 | 2-Hydroxy-nicotinic acid | POCl₃/PCl₅ | 110 | 4 | 90 | [Analogous to patent procedures] |
| 3 | Nicotinic acid N-oxide | POCl₃ | 100 | 4 | 65 | [2] |
| 4 | 2-Chloro-3-cyanopyridine | NaOH (hydrolysis) | 95 | 3 | 95.2 | [1] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the chlorination of the hydroxy precursor.
References
Technical Support Center: Synthesis of 2-Chloro-5,6-dimethylnicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5,6-dimethylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible route involves a multi-step synthesis starting from 2,3-dimethylaniline. The key steps typically include a Hantzsch-type pyridine synthesis to construct the pyridine ring, followed by functional group manipulations to introduce the chloro and carboxylic acid moieties.
Q2: What are the critical parameters to control during the synthesis?
Temperature, reaction time, and purity of reagents are critical. For the cyclization step, maintaining the optimal temperature is crucial to prevent side reactions. During chlorination, the choice of chlorinating agent and reaction conditions will significantly impact the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of intermediates and the final product.
Troubleshooting Guides
Problem 1: Low yield in the initial cyclization step (Hantzsch Pyridine Synthesis)
| Possible Cause | Suggested Solution |
| Incomplete reaction | Extend the reaction time or slightly increase the temperature. Ensure efficient stirring. |
| Side reactions | Use purified starting materials. Control the reaction temperature to minimize the formation of byproducts. Consider using a milder catalyst. |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants. An excess of one reactant may lead to side product formation. |
Problem 2: Presence of impurities in the final product
| Impurity | Possible Origin | Troubleshooting/Purification |
| Over-chlorinated products | Excessive chlorinating agent or harsh reaction conditions. | Reduce the amount of chlorinating agent and control the reaction temperature. Purify the product using column chromatography or recrystallization. |
| Unreacted 2-hydroxy-5,6-dimethylnicotinic acid | Incomplete chlorination. | Extend the reaction time for the chlorination step or use a more reactive chlorinating agent. Purify by recrystallization, taking advantage of solubility differences. |
| Decarboxylated byproduct | High temperatures during synthesis or workup. | Avoid excessive heating, especially in acidic or basic conditions. Purify using column chromatography. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines a plausible, hypothetical multi-step synthesis.
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-(2,3-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
To a stirred solution of 2,3-dimethylaniline (1 eq.) in ethanol, add ethyl acetoacetate (2 eq.) and an appropriate aldehyde (1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Oxidation to Diethyl 2,6-dimethyl-4-(2,3-dimethylphenyl)pyridine-3,5-dicarboxylate
-
Dissolve the dihydropyridine intermediate from Step 1 in glacial acetic acid.
-
Add a suitable oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) portion-wise at room temperature.
-
Stir the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3 & 4: Hydrolysis and Decarboxylation to 5,6-dimethylnicotinic acid
-
Reflux the pyridine derivative from Step 2 in an aqueous solution of sodium hydroxide for 8-12 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Heat the dicarboxylic acid intermediate at its melting point until carbon dioxide evolution ceases to effect decarboxylation.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5,6-dimethylnicotinic acid.
Step 5: Synthesis of 2-hydroxy-5,6-dimethylnicotinic acid
(This step may be achieved through alternative cyclization strategies, but if proceeding from the product of Step 4, a separate hydroxylation step would be required, which is complex. A more direct route to the 2-pyridone is often preferred in the initial ring formation).
Step 6: Chlorination to this compound
-
Carefully add phosphorus oxychloride (POCl₃) to 2-hydroxy-5,6-dimethylnicotinic acid in a flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Adjust the pH with a base to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Expected Outcomes
| Step | Key Reactants | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Cyclization | 2,3-dimethylaniline, Ethyl acetoacetate, Aldehyde | Ethanol | 78 | 4-6 | 60-70 |
| 2. Oxidation | Dihydropyridine, Oxidizing agent | Acetic Acid | 25-30 | 2-3 | 80-90 |
| 3. Hydrolysis | Pyridine diester, NaOH | Water | 100 | 8-12 | 75-85 |
| 4. Decarboxylation | Dicarboxylic acid | Neat | >150 | 1-2 | 50-60 |
| 6. Chlorination | 2-hydroxynicotinic acid, POCl₃ | Neat | 110 | 2-4 | 70-80 |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Formation of over-chlorinated side products.
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: 2-Chloro-5,6-dimethylnicotinic Acid and its Derivatives
Welcome to the Technical Support Center for 2-Chloro-5,6-dimethylnicotinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving these compounds. The information provided is curated to address common challenges and ensure the integrity of your research.
Disclaimer
Direct quantitative stability data for this compound is limited in publicly available literature. Therefore, the information and guidance provided in this document are largely based on data from structurally related compounds, such as 2-chloronicotinic acid and other nicotinic acid derivatives. Researchers should use this information as a guide and consider performing their own stability studies for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for this class of compounds are sensitivity to light (photodegradation), temperature (thermal degradation), and pH (hydrolysis and other pH-dependent reactions). These factors can lead to the degradation of the compound, affecting its purity, activity, and the reproducibility of experimental results.
Q2: How should I store this compound and its derivatives?
A2: To ensure stability, these compounds should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep them in tightly sealed containers, under an inert atmosphere if possible, to protect from moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: Are solutions of this compound stable?
A3: The stability of solutions is highly dependent on the solvent, pH, and storage conditions. Aqueous solutions, in particular, may be susceptible to pH-dependent hydrolysis. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be for a short period at low temperatures and protected from light. The stability in organic solvents like DMSO is generally better, but long-term storage is not recommended without validation.
Q4: Can I heat reactions containing this compound?
A4: While some reactions may require heating, prolonged exposure to high temperatures can lead to thermal decomposition. The thermal stability of nicotinic acid derivatives can vary. It is advisable to monitor the reaction closely and use the lowest effective temperature.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in dose-response curves.
-
Loss of compound activity over time in culture media.
-
Unexpected cytotoxicity.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation in Aqueous Media | The compound may be unstable in the aqueous buffer or cell culture medium, especially due to pH. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute into aqueous media immediately before use. Minimize the time the compound spends in aqueous solution. |
| Photodegradation | The compound may be light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. |
| Adsorption to Plastics | The compound may adsorb to plastic labware, reducing its effective concentration. Use low-adhesion microplates and polypropylene tubes. |
Issue 2: Poor Yield or Multiple Byproducts in Synthesis
Symptoms:
-
Low yield of the desired derivative.
-
Presence of multiple spots on TLC or peaks in HPLC analysis.
-
Formation of an insoluble precipitate.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Chloro Group | The 2-chloro substituent can be susceptible to nucleophilic substitution by water or other nucleophiles, especially at elevated temperatures or non-neutral pH. Ensure anhydrous reaction conditions. Use a non-nucleophilic base if a base is required. |
| Side Reactions at the Carboxylic Acid | The carboxylic acid group can undergo unwanted side reactions. Protect the carboxylic acid group as an ester if it is not the intended reactive site. |
| Thermal Decomposition | High reaction temperatures may be causing degradation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue 3: Issues with HPLC Analysis
Symptoms:
-
Broad or tailing peaks.
-
Shifting retention times.
-
Appearance of unexpected peaks.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| On-Column Degradation | The compound may be degrading on the HPLC column, possibly due to the stationary phase or mobile phase pH. Ensure the mobile phase pH is within the stable range for the compound and the column. Use a guard column to protect the analytical column. |
| Poor Solubility in Mobile Phase | The compound may have limited solubility in the mobile phase, leading to peak shape issues. Adjust the mobile phase composition, for example, by increasing the organic solvent content if using reversed-phase chromatography. |
| Interaction with Metal Ions | The compound may chelate with metal ions in the HPLC system, causing peak tailing. Add a small amount of a chelating agent like EDTA to the mobile phase. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for synthesizing an amide derivative from this compound, a common reaction where stability can be a concern.
-
Activation of the Carboxylic Acid: In a dry, inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Due to the lack of specific quantitative stability data for this compound, a comparative table cannot be generated at this time. Researchers are strongly encouraged to perform their own stability studies. A general approach for a pH stability study is outlined below.
Table 1: Representative pH Stability Study Design
| pH | Buffer System | Temperature (°C) | Time Points (hours) | Analytical Method |
| 2 | 0.01 M HCl | 25, 40 | 0, 1, 2, 4, 8, 24 | HPLC-UV |
| 4 | Acetate Buffer | 25, 40 | 0, 1, 2, 4, 8, 24 | HPLC-UV |
| 7 | Phosphate Buffer | 25, 40 | 0, 1, 2, 4, 8, 24 | HPLC-UV |
| 9 | Borate Buffer | 25, 40 | 0, 1, 2, 4, 8, 24 | HPLC-UV |
Visualization of Key Concepts
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for diagnosing and resolving common issues encountered during the synthesis of derivatives of this compound.
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are not well-defined, nicotinic acid and its derivatives are known to influence cellular metabolism through the NAD+ salvage pathway.
Caption: A diagram illustrating the potential involvement of a nicotinic acid derivative in the NAD+ salvage pathway, a key cellular metabolic route.
References
Technical Support Center: 2-Chloro-5,6-dimethylnicotinic acid
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Chloro-5,6-dimethylnicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Question | Answer |
| Exposure | What should I do if I accidentally come into contact with the substance? | Skin Contact: Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[1][2] Eye Contact: Rinse your eyes immediately with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Inhalation: Move to a well-ventilated area with fresh air. If you experience breathing difficulties, seek medical attention.[3] Ingestion: Do not induce vomiting. Drink plenty of water and seek immediate medical assistance.[1] |
| Spills | How should I handle a small spill of the solid compound? | For small spills, you should wear appropriate personal protective equipment (PPE), including gloves, and sweep up the solid material. Place the swept-up material into a suitable container for disposal. Ensure the area is well-ventilated. |
| Decomposition | What are the signs of decomposition and what should I do? | While specific signs for this compound are not detailed, discoloration or a change in physical appearance could indicate decomposition. Thermal decomposition can release irritating gases and vapors.[1] If you suspect decomposition, handle the material with caution in a well-ventilated area and dispose of it according to regulations. |
| Contamination | What should I do if my personal protective equipment (PPE) becomes contaminated? | Remove and wash contaminated clothing and gloves before re-use.[1] |
Frequently Asked Questions (FAQs)
What personal protective equipment (PPE) should I wear when handling this compound?
It is recommended to wear appropriate protective gloves, clothing, and eye/face protection.[2][4] Work in a well-ventilated area or under a fume hood to avoid inhaling dust.[3][5]
What are the proper storage conditions for this chemical?
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5][6] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[2] Some suppliers recommend storage in an inert atmosphere at 2-8°C.[7]
What should I do in case of a fire involving this substance?
Use a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish the fire.[1][2][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
What are the known hazards of this compound?
This chemical can cause skin and serious eye irritation.[4][8][9] It may also cause respiratory irritation.[4][9]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H8ClNO2 | [10] |
| Molecular Weight | 185.61 g/mol | [10] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 157 - 161 °C | [1] |
| Solubility | Sparingly soluble in water and methanol. | [6] |
| Storage Temperature | Room temperature or 2-8°C (inert atmosphere) | [7] |
Experimental Workflow: Chemical Spill Response
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]
- 7. 2-Chloro-5,6-dimethylnicotinonitrile | 65176-93-4 [sigmaaldrich.com]
- 8. CAS # 120003-75-0, this compound, 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid - chemBlink [ww.chemblink.com]
- 9. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 120003-75-0 | this compound - Synblock [synblock.com]
resolving impurities in 2-Chloro-5,6-dimethylnicotinic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5,6-dimethylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in this compound samples?
A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation products. Potential impurities include:
-
Starting materials: Unreacted 2-hydroxy-5,6-dimethylnicotinic acid or other precursors.
-
Isomeric impurities: Positional isomers formed during the chlorination step.
-
Over-chlorinated species: Molecules with additional chlorine atoms on the pyridine ring.
-
Hydrolysis products: The chloro group can be susceptible to hydrolysis back to a hydroxyl group under certain conditions.
-
Residual solvents: Solvents used during synthesis and purification (e.g., toluene, methanol, ethyl acetate).
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification. For identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities.[1][2]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from moisture and light to prevent hydrolysis and photodegradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis and purification of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Causes & Solutions
| Observation | Potential Cause | Recommended Action |
| Broad or tailing peaks | Column degradation or contamination | Flush the column with a strong solvent or replace it. |
| Ghost peaks | Contaminated mobile phase or carryover from previous injections | Prepare fresh mobile phase and run blank injections. |
| Peaks at unexpected retention times | Incorrect mobile phase composition or flow rate | Verify the mobile phase preparation and system settings. |
| New impurity peaks appearing over time | Sample degradation | Re-analyze a freshly prepared sample and check storage conditions. |
Issue 2: Low Purity or Yield After Synthesis
Possible Causes & Solutions
| Observation | Potential Cause | Recommended Action |
| Low conversion of starting material | Incomplete reaction | Increase reaction time, temperature, or reagent stoichiometry. |
| Presence of multiple byproducts | Non-selective reaction conditions | Optimize reaction temperature and catalyst, or explore alternative synthetic routes. |
| Product loss during workup/purification | Inefficient extraction or crystallization | Optimize pH for extraction and choose an appropriate solvent system for crystallization. |
Experimental Protocols
HPLC Method for Purity Analysis
This method is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Recrystallization Protocol for Purification
-
Step 1: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Step 2: If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Step 3: Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Step 4: Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
-
Step 5: Further cool the solution in an ice bath to maximize crystal formation.
-
Step 6: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Step 7: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for synthesis, purification, and analysis.
Caption: Troubleshooting logic for impurity identification and resolution.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 2-Chloro-5,6-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 2-Chloro-5,6-dimethylnicotinic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document outlines key performance characteristics of various methods and provides detailed experimental protocols to support drug development and quality control activities.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also briefly touched upon for their role in structural elucidation.[2]
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on factors such as the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.[2]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation of volatile derivatives by boiling point, detected by mass-to-charge ratio. | Separation based on polarity, detected by mass-to-charge ratio. |
| Selectivity | Good; may be limited by co-eluting impurities with similar UV spectra. | Very high; mass spectrometric detection provides excellent specificity. | Excellent; provides high selectivity and specificity.[3] |
| Sensitivity | Moderate; suitable for assay and impurity quantification at higher levels. | High; suitable for trace-level impurity analysis.[4] | Very high; ideal for trace-level and genotoxic impurity analysis.[3] |
| Sample Throughput | High | Moderate (derivatization step can be time-consuming). | High |
| Instrumentation Cost | Low to moderate. | Moderate to high. | High |
| Typical Application | Purity assay, quantification of major impurities. | Analysis of volatile impurities, trace-level impurity analysis.[5] | Impurity identification, quantification of trace and genotoxic impurities.[3] |
| Limitations | Not suitable for non-UV active compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Matrix effects can suppress or enhance ion signals. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a higher percentage to elute the analyte and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. Validation Parameters:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the derivatization of the acidic functional group of this compound to a more volatile ester, making it suitable for GC-MS analysis.[4]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature, then ramp up to a higher temperature to ensure separation of the derivatized analyte from other components.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
2. Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: A solution of a suitable esterifying agent (e.g., diazomethane or BF3/methanol).[4]
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent.
-
Derivatization Reaction: To an aliquot of the standard or sample solution, add the derivatization reagent. The reaction may require heating.[6]
3. Validation Parameters:
-
Validate the method as per ICH Q2(R1) guidelines, paying close attention to the consistency and completeness of the derivatization reaction.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers high sensitivity and selectivity, making it ideal for the identification and quantification of trace-level impurities.[3]
1. Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: A fast gradient to ensure rapid analysis.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive or negative, depending on the ionization efficiency of the analyte.
-
MS Detection: Full scan for impurity profiling or selected ion monitoring (SIM) for targeted quantification.
2. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare as described for the HPLC-UV method, using LC-MS grade solvents.
3. Validation Parameters:
-
Method validation should follow ICH Q2(R1) guidelines, with a focus on matrix effects, which can be a significant factor in LC-MS analysis.
Mandatory Visualizations
Caption: Workflow for analytical method validation.
Caption: Schematic of a typical HPLC system.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of 2-Chloro-5,6-dimethylnicotinic Acid and Structurally Related Bioactive Compounds
A Predictive Comparison Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Chloro-5,6-dimethylnicotinic acid is not currently available in peer-reviewed literature. This guide provides a comparative analysis of its closest structural analogs to predict its potential biological activities and guide future research.
Introduction
Nicotinic acid (niacin) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The strategic substitution on the pyridine ring of the nicotinic acid scaffold has been a fertile area of research for the development of novel therapeutic agents. This guide focuses on this compound, a compound for which specific biological data is not yet publicly available. To provide a predictive framework for its potential efficacy, this document presents a comparative analysis of structurally similar compounds, primarily other substituted 2-chloronicotinic acid derivatives. The aim is to elucidate potential structure-activity relationships (SAR) and to highlight key signaling pathways that are likely modulated by this class of compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Predicted Biological Activities of this compound
Based on the structure-activity relationships of its analogs, this compound is predicted to exhibit both anti-inflammatory and anticancer activities. The presence of the 2-chloro substituent is a common feature in many bioactive nicotinic acid derivatives. The dimethyl substitution at the 5 and 6 positions is expected to enhance lipophilicity, which may influence cell permeability and target engagement.
Comparative Analysis of Anticancer Activity
The anticancer potential of nicotinic acid derivatives has been linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Quantitative Data on Anticancer Activity of Nicotinic Acid Analogs
| Compound | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |
| Analog 1 (e.g., a substituted nicotinamide) | VEGFR-2 | Kinase Assay | 0.077 | - | [1] |
| Analog 2 (e.g., another substituted nicotinamide) | VEGFR-2 | Kinase Assay | 0.054 | - | [1] |
| Sorafenib (Reference Drug) | VEGFR-2 | Kinase Assay | 0.053 | - | [1] |
| Compound 5c (a novel nicotinic acid derivative) | VEGFR-2 | Kinase Assay | 0.068 | HCT-15, PC-3 | [2] |
| Doxorubicin (Reference Drug) | - | Cytotoxicity | Not reported for VEGFR-2 | HCT-15, PC-3 | [2] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of detecting luminescence or radioactivity
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add the VEGFR-2 enzyme to each well of a 96-well plate, except for the negative control wells.
-
Add the test compound dilutions to the respective wells. A vehicle control (DMSO) is also included.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-Chloronicotinic\nAcid Derivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="dashed"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Survival; PLCg -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Migration; Proliferation -> Angiogenesis; Survival -> Angiogenesis; Migration -> Angiogenesis; Inhibitor -> VEGFR2 [arrowhead=tee, style=dashed, color="#EA4335"]; } . Caption: Predicted inhibition of the VEGFR-2 signaling pathway.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of nicotinic acid derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of pro-inflammatory prostaglandins.
Quantitative Data on Anti-inflammatory Activity of Nicotinic Acid Analogs
| Compound | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Analog 4h (a novel nicotinic acid derivative) | COX-2 | Enzyme Inhibition | - | - | [3] |
| Analog 5b (a novel nicotinic acid derivative) | COX-2 | Enzyme Inhibition | - | - | [3] |
| Ibuprofen (Reference Drug) | COX-1/COX-2 | Enzyme Inhibition | - | - | [3] |
| Celecoxib (Reference Drug) | COX-2 | Enzyme Inhibition | - | - | [3] |
Note: Specific IC50 values were not provided in the abstract, but the study indicated significant COX-2 inhibitory activity for compounds 4h and 5b.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Purified human or ovine COX-2 enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader (e.g., for colorimetric or fluorometric detection)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells, including a vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the reaction for a specific time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
// Nodes Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="PLA2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="PGH2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-Chloronicotinic\nAcid Derivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="dashed"];
// Edges Phospholipids -> PLA2 [label="Acts on"]; PLA2 -> ArachidonicAcid [label="Releases"]; ArachidonicAcid -> COX2 [label="Substrate"]; COX2 -> PGH2 [label="Converts to"]; PGH2 -> Prostaglandins [label="Converted to"]; Prostaglandins -> Inflammation [label="Mediate"]; Inhibitor -> COX2 [arrowhead=tee, style=dashed, color="#EA4335"]; } . Caption: Predicted inhibition of the COX-2 inflammatory pathway.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents exert their effects by modulating this pathway. It is plausible that this compound and its analogs could also interact with components of the NF-κB cascade.
Experimental Workflow: NF-κB Reporter Assay
// Nodes Start [label="Start:\nCells with NF-κB\nLuciferase Reporter", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="Stimulate with\nTNF-α or LPS", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Luciferin [label="Add Luciferin\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure\nLuminescence", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Stimulation; Stimulation -> Treatment; Treatment -> Incubation; Incubation -> Lysis; Lysis -> Luciferin; Luciferin -> Measurement; } . Caption: Workflow for assessing NF-κB pathway inhibition.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a dual anti-inflammatory and anticancer agent. The presence of the 2-chloro and dimethyl substitutions on the nicotinic acid scaffold indicates that it may effectively inhibit key targets such as VEGFR-2 and COX-2.
Future research should focus on the synthesis and in vitro evaluation of this compound to validate these predictions. Initial screening should include cytotoxicity assays against a panel of cancer cell lines and enzyme inhibition assays for VEGFR-2 and COX-2. Further mechanistic studies could then explore its effects on the NF-κB signaling pathway and its ability to induce apoptosis. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.
References
- 1. Schematic representation of signalling cascades and activation of NFKB and AP-1 [pfocr.wikipathways.org]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nicotinic Acid Landscape: A Comparative Analysis of Biological Efficacy
A critical review of available data on the biological activities of nicotinic acid derivatives, with a special focus on antimicrobial and anti-inflammatory properties.
Executive Summary: An extensive review of scientific literature reveals a notable absence of publicly available data on the biological efficacy of 2-Chloro-5,6-dimethylnicotinic acid. In light of this, the following guide provides a comparative analysis of other well-characterized nicotinic acid derivatives, for which experimental data on their antimicrobial and anti-inflammatory activities are available. This guide is intended to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the therapeutic potential of this class of compounds.
Comparative Analysis of Antimicrobial Activity of Nicotinic Acid Derivatives
Several studies have explored the antimicrobial potential of various nicotinic acid derivatives. A notable study synthesized a series of acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid and evaluated their activity against a panel of bacteria and fungi. The results, summarized below, highlight the potent and broad-spectrum antimicrobial activity of some of these compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nicotinic Acid Derivatives against Various Microorganisms (µg/mL)
| Compound | Staphylococcus aureus ATCC 6538 | Staphylococcus aureus MRSA ATCC 43300 | Bacillus subtilis ATCC 6633 | Escherichia coli ATCC 25922 | Candida albicans ATCC 10231 |
| Acylhydrazone 5 | 7.81 | 7.81 | 15.62 | >1000 | >1000 |
| Acylhydrazone 13 | 7.81 | 7.81 | 1.95 | 62.5 | >1000 |
| 1,3,4-oxadiazoline 25 | 7.81 | 15.62 | 7.81 | 250 | 15.62 |
Data sourced from a study on novel nicotinic acid derivatives.[1][2]
Experimental Protocols
Antimicrobial Susceptibility Testing:
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method in 96-well plates, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compounds: The tested compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10,000 µg/mL. Serial two-fold dilutions were then prepared in Mueller-Hinton broth for bacteria and RPMI 1640 medium for fungi.
-
Incubation: The microtiter plates were incubated at 35°C for 24 hours for bacteria and for 48 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Comparative Analysis of Anti-inflammatory Activity of Nicotinic Acid Derivatives
Recent research has also focused on the anti-inflammatory properties of novel nicotinic acid derivatives. One study synthesized two series of compounds and evaluated their ability to inhibit nitrite production in LPS/INFγ-stimulated RAW 264.7 macrophage cells.
Table 2: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives
| Compound | Nitrite Inhibition (%) at 10 µM |
| 4d | 95.2 ± 0.8 |
| 4f | 92.1 ± 1.1 |
| 4g | 98.7 ± 0.5 |
| 4h | 102.3 ± 0.9 |
| 5b | 99.5 ± 0.7 |
| Ibuprofen (Reference) | 100.0 |
Data represents the percentage inhibition of nitrite production compared to the control.[3]
Experimental Protocols
Nitrite Inhibition Assay in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then pre-treated with the test compounds (10 µM) for 1 hour.
-
Stimulation: Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFNγ) (20 ng/mL) for 24 hours to induce nitric oxide production.
-
Nitrite Quantification: The concentration of nitrite in the culture supernatant, an indicator of nitric oxide production, was measured using the Griess reagent. The absorbance at 540 nm was measured, and the percentage of nitrite inhibition was calculated relative to the LPS/IFNγ-stimulated control.
Signaling Pathways and Experimental Workflows
To visualize the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Inhibition of NO Production in Macrophages.
References
A Comparative Spectroscopic Guide to 2-Chloro-5,6-dimethylnicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Chloro-5,6-dimethylnicotinic acid with key analogues: Nicotinic acid, 2-Chloronicotinic acid, and 2,6-Dichloronicotinic acid. Due to the limited availability of experimental data for this compound, this document presents predicted spectroscopic values based on the established data of its structural analogs. This comparative analysis is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, offering insights into the structural characterization of this class of compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs.
¹H NMR Spectral Data (δ, ppm)
| Compound | H4 | H5/H-C5 | H6 | -CH₃ (C5) | -CH₃ (C6) | -COOH |
| This compound (Predicted) | ~8.1-8.3 | - | - | ~2.3 | ~2.5 | ~13.0 |
| Nicotinic acid | 8.25 | 7.45 | 8.72 | - | - | 13.2 |
| 2-Chloronicotinic acid[1][2] | 8.20 | 7.40 | 8.55 | - | - | 13.5 |
| 2,6-Dichloronicotinic acid[3] | 8.15 | 7.60 | - | - | - | 13.4 |
¹³C NMR Spectral Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | -CH₃ (C5) | -CH₃ (C6) | -COOH |
| This compound (Predicted) | ~152 | ~130 | ~140 | ~138 | ~150 | ~18 | ~20 | ~165 |
| Nicotinic acid[4][5] | 150.5 | 128.0 | 137.5 | 123.8 | 153.0 | - | - | 167.2 |
| 2-Chloronicotinic acid[1] | 149.8 | 129.5 | 140.2 | 123.0 | 152.5 | - | - | 166.5 |
| 2,6-Dichloronicotinic acid[6] | 150.1 | 130.2 | 141.5 | 122.8 | 150.1 | - | - | 165.8 |
IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=C & C=N Stretch (Aromatic) | C-Cl Stretch |
| This compound (Predicted) | ~3000-2500 (broad) | ~1710-1680 | ~1600-1450 | ~850-550 |
| Nicotinic acid[7][8][9][10] | 3000-2500 (broad) | ~1700 | 1617, 1485 | - |
| 2-Chloronicotinic acid[1][11] | 3000-2500 (broad) | ~1705 | ~1580, 1550, 1450 | ~830 |
| 2,6-Dichloronicotinic acid[6][12][13] | 3000-2500 (broad) | ~1715 | ~1570, 1540, 1430 | ~840, ~780 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 201/203 | [M-OH]⁺, [M-COOH]⁺, fragments from loss of Cl and methyl groups |
| Nicotinic acid[4][14][15] | 123 | 106, 78 |
| 2-Chloronicotinic acid[1][16] | 157/159 | 140, 112, 76 |
| 2,6-Dichloronicotinic acid[6] | 191/193/195 | 174, 146, 111 |
UV-Vis Spectral Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| This compound (Predicted) | Acidic (e.g., 0.1 M HCl) | ~215, ~265 |
| Nicotinic acid[17][18][19][20][21] | 0.1 M HCl | 213, 261 |
| 2-Chloronicotinic acid[1] | Data not readily available | - |
| 2,6-Dichloronicotinic acid | Data not readily available | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : The spectra are acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is used.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence is used.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid is placed directly onto the ATR crystal.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory is used.
-
Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample is then placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data is usually an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For these compounds, LC-MS is often preferred.
-
Ionization : Electrospray ionization (ESI) is a suitable technique for these polar molecules, typically in positive ion mode.
-
Mass Analysis : A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The mass spectrum is recorded, showing the molecular ion peak and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., 0.1 M HCl, ethanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition :
-
A baseline is recorded using a cuvette filled with the solvent.
-
The sample solution is then placed in the sample beam path.
-
The absorbance is scanned over a range, typically from 200 to 400 nm.
-
The wavelengths of maximum absorbance (λmax) are identified.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinic acid(2942-59-8) 1H NMR [m.chemicalbook.com]
- 3. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR spectrum [chemicalbook.com]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 6. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. 2-Chloronicotinic acid(2942-59-8) IR Spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 2,6-Dichloronicotinic acid(38496-18-3)IR [chemicalbook.com]
- 14. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 2-Chloronicotinic acid(2942-59-8) MS [m.chemicalbook.com]
- 17. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet [starnacells.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Niacin liquid filter [hellma.com]
Comparative Analysis of Synthetic Routes for 2-Chloro-5,6-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two proposed synthetic routes for 2-Chloro-5,6-dimethylnicotinic acid, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a direct, established synthesis in the current literature, this document outlines two plausible pathways based on well-known organic chemistry transformations. The comparison focuses on potential efficiency, reagent accessibility, and reaction conditions, supported by analogous experimental data from the literature.
Data Presentation: A Comparative Overview
The following table summarizes the key aspects of the two proposed synthetic routes for this compound.
| Parameter | Route 1: Direct Oxidation and Chlorination | Route 2: N-Oxide Mediated Synthesis |
| Starting Material | 2,3-Dimethylpyridine | 2,3-Dimethylpyridine |
| Key Intermediates | 5,6-Dimethylnicotinic acid | 2,3-Dimethylpyridine-N-oxide, 5,6-Dimethylnicotinic acid N-oxide |
| Number of Steps | 2 | 3 |
| Overall Plausibility | High | High |
| Potential Advantages | Shorter route. | May offer better regioselectivity in the chlorination step. |
| Potential Challenges | Potentially harsh oxidation conditions. Direct chlorination might require optimization to achieve good yields and selectivity. | Longer route. The oxidation of the methyl group on the N-oxide needs to be selective. |
| Estimated Overall Yield | Moderate | Moderate to Good |
Proposed Synthesis Routes
Route 1: Direct Oxidation and Subsequent Chlorination
This route involves the direct oxidation of the 3-methyl group of 2,3-dimethylpyridine to a carboxylic acid, followed by the chlorination of the resulting 5,6-dimethylnicotinic acid at the 2-position.
Caption: Route 1: Direct oxidation and chlorination pathway.
Route 2: N-Oxide Mediated Synthesis
This alternative pathway proceeds through the formation of a pyridine N-oxide, which can facilitate the subsequent oxidation and chlorination steps.
Caption: Route 2: N-Oxide mediated synthesis pathway.
Experimental Protocols (Analogous Procedures)
The following are detailed experimental protocols for key transformations, based on similar substrates found in the literature. These should serve as a starting point for the development of a specific synthesis for this compound.
Route 1: Key Steps
Step 1: Oxidation of a 3-Picoline Derivative to Nicotinic Acid
This procedure is based on the industrial oxidation of 3-picoline.
-
Reaction: 3-Methylpyridine → Nicotinic Acid
-
Reagents and Conditions: 3-Methylpyridine is oxidized using nitric acid at elevated temperatures and pressures. A typical industrial process involves reacting 3-methylpyridine with nitric acid at 260°C under 5-6 MPa, which can achieve an 89% yield.[1] Alternatively, gas-phase oxidation over a catalyst is a greener approach.[1] For a laboratory scale, oxidation with potassium permanganate in a basic solution is a common method, although yields can be variable.
-
Experimental Protocol (Analogous to Nitric Acid Oxidation):
-
In a high-pressure reactor, charge 3-methylpyridine.
-
Pressurize the reactor with an inert gas and then introduce nitric acid.
-
Heat the mixture to approximately 260°C and maintain the pressure at 5-6 MPa.
-
After the reaction is complete (monitored by a suitable analytical technique like HPLC), cool the reactor and carefully vent the pressure.
-
The resulting nicotinic acid can be isolated by crystallization.
-
Step 2: Chlorination of Nicotinic Acid
This procedure is based on the chlorination of nicotinic acid to 2-chloronicotinic acid.
-
Reaction: Nicotinic Acid → 2-Chloronicotinic Acid
-
Reagents and Conditions: A common method involves the N-oxidation of nicotinic acid followed by chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2] The overall yield for this two-step process from nicotinic acid is reported to be around 87.5%.[2]
-
Experimental Protocol (Analogous Procedure):
-
Prepare nicotinic acid N-oxide by oxidizing nicotinic acid with hydrogen peroxide.[2]
-
To a stirred mixture of phosphorus oxychloride and phosphorus trichloride, introduce chlorine gas while maintaining the temperature at approximately 60°C.
-
After the addition of chlorine is complete, cool the mixture and add nicotinic acid N-oxide in portions.
-
Heat the reaction mixture to 100-105°C for 1-1.5 hours.
-
After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.
-
Cool the residue and carefully add water to precipitate the 2-chloronicotinic acid, which can then be collected by filtration.[3]
-
Route 2: Key Steps
Step 1: N-Oxidation of 2,3-Dimethylpyridine
-
Reaction: 2,3-Dimethylpyridine → 2,3-Dimethylpyridine-N-oxide
-
Reagents and Conditions: Oxidation with hydrogen peroxide in the presence of a catalyst like phosphotungstic acid is an effective method.
-
Experimental Protocol (from a patent for a similar compound):
-
To a flask containing 2,3-dimethylpyridine (1 equivalent), add a catalytic amount of phosphotungstic acid.
-
At 45°C, slowly add 35% hydrogen peroxide (1.1 equivalents) over 3 hours.
-
After the addition, heat the mixture to 85°C and maintain for 5 hours.
-
Cool the reaction mixture and purify by vacuum distillation to obtain 2,3-dimethylpyridine-N-oxide. A reported yield for this transformation is 99.8% with 96% purity.[4]
-
Step 2: Selective Oxidation of the 3-Methyl Group of a Pyridine N-oxide
This step is the most speculative and would require experimental validation. The N-oxide group may direct oxidation to the adjacent methyl groups. However, controlling the selectivity for the 3-methyl over the 2-methyl group could be challenging.
Step 3: Chlorination and Deoxygenation of a Nicotinic Acid N-oxide
-
Reaction: Nicotinic Acid N-oxide → 2-Chloronicotinic Acid
-
Reagents and Conditions: Phosphorus oxychloride (POCl₃) is a standard reagent for both chlorination at the 2-position and deoxygenation of pyridine N-oxides.[5][6] The reaction is often carried out in the presence of a base like triethylamine to improve selectivity.[5]
-
Experimental Protocol (Analogous Procedure):
-
In a solvent-free reaction or in a high-boiling inert solvent, combine nicotinic acid N-oxide (1 equivalent) with phosphorus oxychloride (excess).
-
The reaction can be heated to reflux for several hours.
-
After completion, the excess POCl₃ is carefully quenched and removed.
-
The product, 2-chloronicotinic acid, can be isolated by crystallization from an aqueous workup. The use of bis(trichloromethyl)carbonate in the presence of a phase transfer catalyst has been reported to give a 95.5% yield for the chlorination of nicotinic acid N-oxide.[7]
-
This guide provides a foundational comparison of two plausible synthetic routes to this compound. Researchers are encouraged to use this information as a starting point for the development and optimization of a robust synthetic procedure. Experimental validation of each step, particularly the selective oxidation and chlorination of the dimethylated pyridine core, will be crucial for a successful synthesis.
References
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 3. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
Unveiling the Structural Nuances: A Comparative Crystallographic Guide to 2-Chloro-5,6-dimethylnicotinic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating such structural details, offering invaluable insights into the physicochemical properties and potential biological activity of novel compounds. This guide provides a comparative analysis of the crystallographic features of 2-chloronicotinic acid, a close structural analog of 2-Chloro-5,6-dimethylnicotinic acid, and its isomer, 6-chloronicotinic acid, supported by experimental data.
While crystallographic data for this compound is not publicly available, this guide leverages the comprehensive data deposited in the Cambridge Crystallographic Data Centre (CCDC) for closely related derivatives. By examining these structures, we can infer key structural trends and packing motifs that are likely to influence the behavior of the target compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-chloronicotinic acid and 6-chloronicotinic acid, providing a direct comparison of their solid-state structures.
| Parameter | 2-Chloronicotinic Acid | 6-Chloronicotinic Acid |
| CCDC Deposition No. | 272019 | 633990 |
| Chemical Formula | C₆H₄ClNO₂ | C₆H₄ClNO₂ |
| Formula Weight | 157.55 | 157.55 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 7.185(2) | 3.871(1) |
| b (Å) | 6.893(2) | 20.442(4) |
| c (Å) | 13.315(3) | 8.525(2) |
| α (°) | 90 | 90 |
| β (°) | 103.01(2) | 98.48(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 642.5(3) | 667.1(3) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.630 | 1.570 |
| R-factor (%) | 4.58 | 4.34 |
Experimental Protocols
The determination of a crystal structure through X-ray diffraction is a meticulous process involving several key stages. Below is a detailed methodology representative of the experiments conducted to obtain the data presented.
Single-Crystal X-ray Diffraction Workflow
A suitable single crystal of the compound is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.
A focused beam of monochromatic X-rays is directed at the crystal. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. The crystal is rotated during the experiment to collect a complete set of diffraction data from all possible orientations.
The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector. The positions and intensities of these spots are then processed to determine the unit cell dimensions and space group of the crystal.
The initial crystal structure is determined using direct methods or Patterson methods to solve the "phase problem." This provides an initial model of the atomic positions.
The initial model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Structural Comparison and Insights
The crystallographic data reveals that both 2-chloronicotinic acid and 6-chloronicotinic acid crystallize in the monoclinic system, a common crystal system for organic molecules. However, they belong to different space groups (P2₁/c for the 2-chloro isomer and P2₁/n for the 6-chloro isomer), indicating distinct packing arrangements in the solid state. This difference in packing is primarily driven by the position of the chlorine atom on the pyridine ring, which influences the intermolecular interactions, such as hydrogen bonding and halogen bonding.
The unit cell dimensions also differ significantly between the two isomers, leading to a variation in the calculated densities. These subtle structural disparities can have a profound impact on the macroscopic properties of the compounds, including their solubility, melting point, and ultimately, their bioavailability and efficacy as potential drug candidates.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-5,6-dimethylnicotinic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Chloro-5,6-dimethylnicotinic acid, synthesized from the safety data sheets of structurally similar compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the SDS for closely related analogs, including 2-chloronicotinic acid, 2-chloro-5-methylnicotinic acid, and 2-chloro-4-methylnicotinic acid. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Lab coat and appropriate footwear. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Spill and Contamination Response
In the event of a spill, do not let the product enter drains. Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]
Proper Disposal Protocol
The primary method for the disposal of this compound and its contaminated packaging is through a licensed professional waste disposal service.[1]
Step-by-Step Disposal Procedure:
-
Containerization: Keep the waste chemical in its original or a compatible, tightly closed container. Do not mix with other waste.
-
Labeling: Clearly label the container with the chemical name and any associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1] Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
